4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol
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Overview
Description
4-[(E)-[(3,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, a methylideneamino linkage, and a benzoxazolyl phenol moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(3,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves a multi-step process. One common method includes the condensation reaction between 3,4-dichlorobenzaldehyde and 2-amino-4-methylbenzoxazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(3,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-[(E)-[(3,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its cytoprotective properties against oxidative stress-induced damage in neuronal cells.
Mechanism of Action
The mechanism of action of 4-[(E)-[(3,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with molecular targets such as enzymes and receptors. For instance, its antioxidant activity is attributed to its ability to donate electrons to neutralize ROS, thereby preventing cellular damage . The compound may also modulate signaling pathways involved in oxidative stress response, such as the Nrf2 pathway, leading to the upregulation of protective proteins like HO-1 and GCLC .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3,4-Dichlorophenyl)-1-(3,4-Dihydroxyphenyl)-Prop-2-En-1-One: Another compound with antioxidant properties.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Known for its antiviral activity.
Uniqueness
4-[(E)-[(3,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-2-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl group enhances its stability and reactivity, while the benzoxazolyl phenol moiety contributes to its antioxidant properties.
Properties
Molecular Formula |
C21H14Cl2N2O2 |
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Molecular Weight |
397.2 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenyl)methylideneamino]-2-(4-methyl-1,3-benzoxazol-2-yl)phenol |
InChI |
InChI=1S/C21H14Cl2N2O2/c1-12-3-2-4-19-20(12)25-21(27-19)15-10-14(6-8-18(15)26)24-11-13-5-7-16(22)17(23)9-13/h2-11,26H,1H3 |
InChI Key |
DEMGSKRKNHPJSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC(=C(C=C4)Cl)Cl)O |
Origin of Product |
United States |
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